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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B1238114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(E)-2-Octenal is an alpha,beta-unsaturated aldehyde that is a significant component in the

flavor and fragrance industry.[1] It is characterized by a powerful fatty and green aroma, with

nuances of cucumber and citrus.[2][3] This medium-chain aldehyde occurs naturally in a variety

of essential oils, fruits, and vegetables, including olive oil.[1][4] Its versatile organoleptic profile

makes it a valuable ingredient in the formulation of a wide range of savory and sweet flavors,

as well as in perfumery. This document provides detailed application notes and experimental

protocols for the use of 2-octenal in flavor and fragrance chemistry.

Physicochemical and Organoleptic Properties
2-Octenal is a colorless to pale yellow liquid with a strong, characteristic odor. It is soluble in

alcohol and fixed oils, and slightly soluble in water.[1][5]
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Property Value Reference

Molecular Formula C₈H₁₄O [5]

Molecular Weight 126.20 g/mol [5]

CAS Number 2548-87-0 (for trans-2-octenal) [3]

FEMA Number 3215 [3]

Boiling Point 84-86 °C at 19 mmHg [5]

Density 0.846 g/mL at 25 °C [5]

Refractive Index 1.45 (n20/D) [5]

Odor

Fatty, green, cucumber, waxy,

with citrus and fruity (green

apple) undertones.[2][6]

Taste

Sweet, green, citrus peel,

spicy, cucumber, oily, fatty, and

brothy.[6]

Odor Threshold in Water 3 ppb [7]

Taste Threshold in Water 90 ppb [7]

Odor Threshold in Meat 4.20 ppm [8]

Applications in Flavor and Fragrance Formulations
trans-2-Octenal is a potent and versatile ingredient used to impart specific characteristics to a

wide array of flavor and fragrance formulations.

Flavor Applications
Due to its powerful fatty and green notes, trans-2-octenal is utilized in various flavor profiles:

Savory Flavors: It is particularly effective in enhancing the fatty character of meat flavors

such as bacon (at around 200 ppm), roast beef (starting at 150 ppm), and chicken (around

100 ppm).[3] It also adds lift and authenticity to bread and pizza base flavors (around 200
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ppm) and contributes to the profile of toasted corn snacks (starting at 100 ppm).[3] In fried

onion and garlic flavors, a modest level of around 20 ppm can be beneficial.[3]

Dairy Flavors: In dairy applications, it provides a subtle yet important fatty note.

Recommended starting levels are 50 ppm in fresh butter flavors, 20 ppm in cheddar cheese

flavors, and 10 ppm in both fresh and condensed milk flavors to increase authenticity.

Nut Flavors: trans-2-Octenal is a key component in many nut flavors, especially hazelnut

and praline, where a level of 200 ppm is considered ideal.[3] For peanut flavors, a slightly

lower level of around 100 ppm is often preferred.[3]

Fruit Flavors: In fruit flavors, it is used at much lower concentrations to add a touch of

realism. For instance, around 10 ppm is effective in apricot, orange, and peach flavors, while

up to 20 ppm can be used in blueberry flavors.[3]

Other Flavors: It is an important ingredient in tea flavors, particularly black tea (around 50

ppm) and green tea (around 30 ppm), where it adds depth and realism.[3] It is also used in

cooked mushroom flavors (around 50 ppm) and fried potato profiles (up to 200 ppm).[3]

Fragrance Applications
In perfumery, 2-octenal is used to introduce fresh, green, and fatty notes. It can be used as a

modifier in floral fragrances to add a natural, leafy character. Its cucumber and aldehydic facets

are also utilized in creating fresh and ozonic scent profiles.

Experimental Protocols
Protocol 1: Synthesis of (E)-2-Octenal
This protocol is based on the oxidation of an enol derivative.

Materials:

Enol derivative of octanal (1.0 mmol)

CuPF₆(CH₃CN)₄ (18.4 mg, 0.05 mmol)

Di-tert-butyl ethylenediamine (11.0 µL, 0.05 mmol)
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4-Dimethylaminopyridine (DMAP) (24.4 mg, 0.20 mmol)

Dichloromethane (DCM), anhydrous (4 mL)

4Å molecular sieves (100 mg)

10% NaHSO₄ aqueous solution

Anhydrous MgSO₄

Nitrogen gas

Oxygen gas

Schlenk tube

Standard glassware for extraction and filtration

Procedure:

In a nitrogen-filled glove box, add the enol derivative of octanal, CuPF₆(CH₃CN)₄, di-tert-

butyl ethylenediamine, and DMAP to a Schlenk tube containing 4 mL of anhydrous DCM.

Add 100 mg of 4Å molecular sieves to the mixture.

Seal the Schlenk tube and remove it from the glove box.

Replace the nitrogen atmosphere in the tube with oxygen at a constant pressure of 1

atmosphere.

Stir the reaction mixture at room temperature for 1 hour.

After the reaction is complete, quench the reaction by adding 15 mL of 10% NaHSO₄

aqueous solution.

Extract the product with DCM (3 x 10 mL).

Dry the combined organic layers over anhydrous MgSO₄.
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Filter the solution and concentrate the filtrate under vacuum to obtain (E)-2-octenal.[9]

Diagram of Synthesis Workflow:

Synthesis Workflow of (E)-2-Octenal
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Extraction
(DCM)

Drying and Concentration

(E)-2-Octenal (Final Product)

Click to download full resolution via product page

Caption: Workflow for the synthesis of (E)-2-octenal.

Protocol 2: Analysis of 2-Octenal in a Food Matrix by
GC-MS
This protocol provides a general framework for the analysis of 2-octenal in a food matrix using

headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass

spectrometry (GC-MS).

Materials and Equipment:
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Food sample containing 2-octenal

Sodium chloride

Internal standard (e.g., d₉-(E)-2-octenal)

SPME fiber (e.g., DVB/CAR/PDMS)

20 mL headspace vials with septa

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Helium carrier gas

Procedure:

Sample Preparation:

Weigh a known amount of the homogenized food sample (e.g., 5 g) into a 20 mL

headspace vial.

Add a known amount of internal standard.

Add sodium chloride (e.g., 1 g) to increase the ionic strength and promote the release of

volatiles.

Immediately seal the vial.

HS-SPME Extraction:

Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15

minutes) to allow for equilibration of the headspace.

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb

the volatile compounds.

GC-MS Analysis:
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Desorb the analytes from the SPME fiber in the heated GC injection port (e.g., 250 °C) in

splitless mode.

GC Conditions (example):

Oven temperature program: Start at 40 °C (hold for 2 min), ramp to 250 °C at 5 °C/min,

and hold for 5 min.

Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions (example):

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass scan range: m/z 35-350.

Acquisition mode: Full scan and/or Selected Ion Monitoring (SIM) for higher sensitivity

and selectivity. Key ions for 2-octenal include m/z 41, 55, 70, and the molecular ion at

126.

Data Analysis:

Identify 2-octenal based on its retention time and mass spectrum compared to an

authentic standard.

Quantify the concentration of 2-octenal using the internal standard method.

Diagram of Analytical Workflow:
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Analytical Workflow for 2-Octenal in Food

Sample Preparation
(Homogenization, Internal Standard, NaCl)

HS-SPME
(Incubation and Extraction)

GC-MS Analysis
(Desorption, Separation, Detection)

Data Processing
(Identification and Quantification)

Result: 2-Octenal Concentration

Click to download full resolution via product page

Caption: General workflow for analyzing 2-octenal in food.

Protocol 3: Stability Testing of 2-Octenal in a Model
System
This protocol outlines a method to assess the stability of 2-octenal under varying pH and

temperature conditions.

Materials and Equipment:

Pure 2-octenal standard

Buffer solutions of different pH (e.g., pH 3, 5, 7)

Solvent (e.g., ethanol or propylene glycol)
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Sealed vials

Incubators or water baths set to different temperatures (e.g., 4 °C, 25 °C, 40 °C)

GC-MS system for quantification

Procedure:

Preparation of Test Solutions:

Prepare a stock solution of 2-octenal in the chosen solvent.

In separate sealed vials, add an aliquot of the stock solution to each buffer solution to

achieve a known initial concentration.

Storage Conditions:

Store the vials at the different selected temperatures.

Protect the samples from light to prevent photochemical degradation.

Sampling and Analysis:

At regular time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each

vial.

Analyze the concentration of 2-octenal in each sample using a validated GC-MS method

(as described in Protocol 2).

Data Analysis:

Plot the concentration of 2-octenal as a function of time for each pH and temperature

condition.

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate

constants and half-life of 2-octenal under each condition.

Stability and Degradation
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2-Octenal, as an unsaturated aldehyde, can undergo degradation through various pathways,

impacting the flavor and fragrance profile of a product over time. A key degradation pathway is

the retro-aldol condensation, which is accelerated by heat and the presence of water.[2] In this

reaction, 2-octenal can degrade to form hexanal and ethanal.[2]

Diagram of 2-Octenal Degradation Pathway:

Degradation Pathway of 2-Octenal

2-Octenal

Retro-Aldol Condensation
(Water, Heat)

Hexanal Ethanal

Click to download full resolution via product page

Caption: Retro-aldol degradation of 2-octenal.

Sensory Perception Pathway
The perception of aldehydes is mediated by olfactory receptors (ORs) located on olfactory

sensory neurons in the nasal cavity. The gene OR6A2 has been identified as encoding a

receptor that is highly sensitive to aldehyde chemicals, including unsaturated aldehydes.[9] The
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binding of an aldehyde to its specific OR initiates a signal transduction cascade that results in

the perception of its characteristic odor. Some research suggests that for certain ORs, the

aldehyde may first react with water to form a gem-diol, which is the actual ligand that activates

the receptor.[10]

Diagram of Olfactory Signaling Pathway for Aldehydes:

Olfactory Signaling Pathway for Aldehydes

Olfactory Sensory Neuron

2-Octenal (Odorant)

Olfactory Receptor (e.g., OR6A2)

G-protein Activation

Adenylate Cyclase Activation

cAMP Production

Ion Channel Opening

Neuron Depolarization

Signal to Brain
(Odor Perception)

Click to download full resolution via product page

Caption: Simplified olfactory signal transduction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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